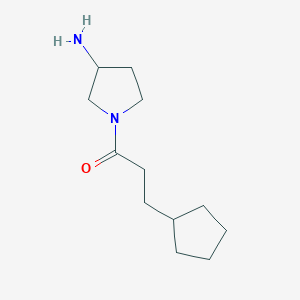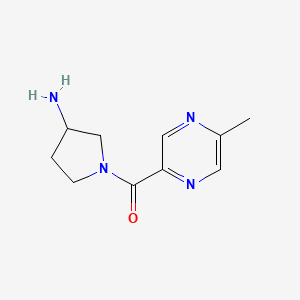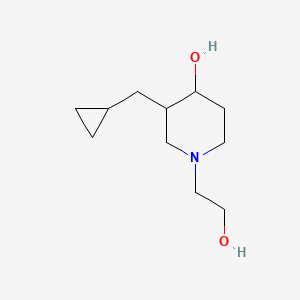
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol
Übersicht
Beschreibung
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol, or CPMOH, is a synthetic organic compound that is used in a wide variety of applications. It is a cyclic ether derivative of piperidine and is composed of four carbon atoms, one nitrogen atom, and three oxygen atoms. CPMOH has been studied extensively due to its potential applications in biochemistry, pharmaceuticals, and other fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Cyclopropanone Equivalents : The compound 1-Piperidino-1-trimethylsilyloxycyclopropane, related to 3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol, has been utilized as a cyclopropanone equivalent in various chemical syntheses. This includes the formation of pyrroles, pyrrolines, and pyrrolizidines, showcasing its versatility in organic synthesis (Wasserman et al., 1989).
Synthetic Applications in Medicinal Chemistry : In medicinal chemistry, derivatives of piperidin-4-ol, such as 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols, have been synthesized and displayed significant cytotoxicity toward various cells, indicating their potential in cancer research (Dimmock et al., 1998).
Applications in Drug Development
Development of Novel Compounds : Research into compounds based on the 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol template has led to molecules with varying affinities for dopamine, serotonin, and norepinephrine transporters. This demonstrates the compound's potential in treating neurological disorders (Kharkar et al., 2009).
Antisecretory and Antiallergy Activity : Derivatives of piperidin-4-ol, such as 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, have been investigated for gastric antisecretory activity, contributing to peptic ulcer disease treatments (Scott et al., 1983). Additionally, certain 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines show potent antiallergy activity (Walsh et al., 1989).
Eigenschaften
IUPAC Name |
3-(cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-6-5-12-4-3-11(14)10(8-12)7-9-1-2-9/h9-11,13-14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYUQYCSPYZTJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CN(CCC2O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopropylmethyl)-1-(2-hydroxyethyl)piperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



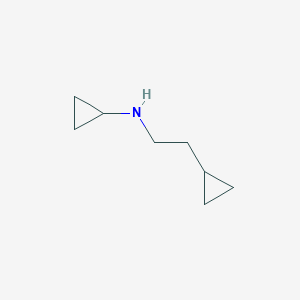
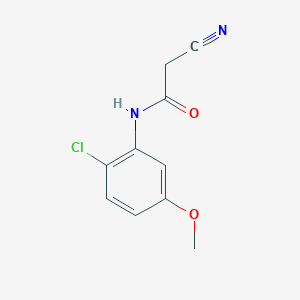
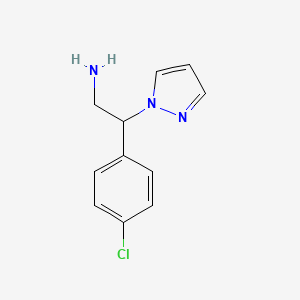
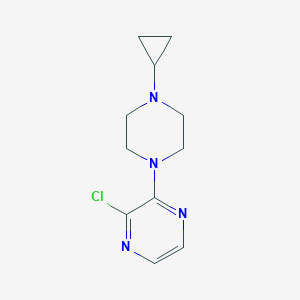
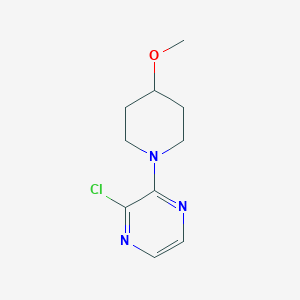
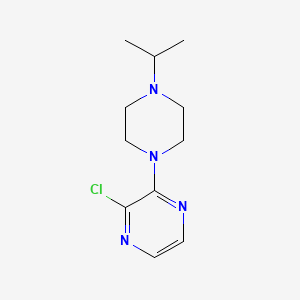
![3-[(Chlorosulfonyl)(ethyl)amino]propanenitrile](/img/structure/B1491401.png)
![3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile](/img/structure/B1491402.png)
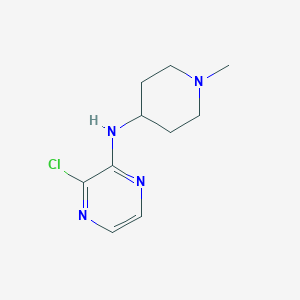
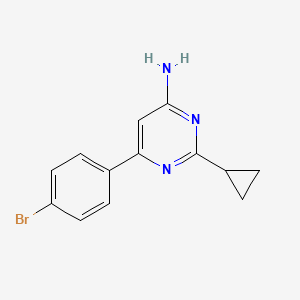
![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)
